![molecular formula C14H11N3O3S B2575630 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034269-63-9](/img/structure/B2575630.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

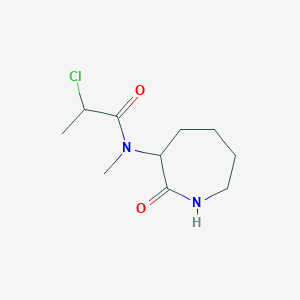

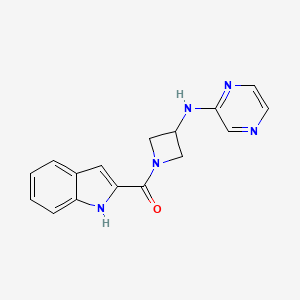

“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide” is a chemical compound . It contains 35 atoms in total, including 12 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms .

Molecular Structure Analysis

The molecule contains 37 bonds in total, including 25 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds. It also contains 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aromatic), 1 imide (-thio), and 1 Pyridine .Applications De Recherche Scientifique

Synthetic Approaches and Derivative Formation

The exploration of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide and related compounds has led to significant advancements in heterocyclic chemistry. For instance, El-Meligie et al. (2020) demonstrated new synthetic approaches for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. These methodologies provide a foundation for developing novel compounds with potential applications in pharmaceuticals and materials science (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

Functionalization and Application in Material Science

Further research into the structural modification and functionalization of pyrrolo[3,4-b]pyridine derivatives has revealed their potential in various scientific applications. For example, the synthesis and characterization of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate showed how modifications to the core structure can influence molecular properties, such as intramolecular hydrogen bonding, which is crucial for developing materials with specific characteristics (Mukhtar et al., 2012).

Advancements in Polymer Science

The exploration of thiophene derivatives in polymer science has also been notable. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte incorporating thiophene units for use as an electron transport layer in polymer solar cells. This work demonstrates the utility of thiophene derivatives in enhancing the efficiency and stability of photovoltaic devices, highlighting the broader applicability of such compounds in renewable energy technologies (Hu et al., 2015).

Novel Electron Acceptors for Organic Electronics

Furthermore, Raynor et al. (2016) designed and synthesized a solution-processable non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities, demonstrating its high performance in bulk-heterojunction devices. This research underscores the significant role of pyrrolo[3,4-b]pyridine derivatives in the development of high-efficiency, solution-processable organic electronic devices with potential for scalable production (Raynor et al., 2016).

Propriétés

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c18-12(9-3-7-21-8-9)16-5-6-17-13(19)10-2-1-4-15-11(10)14(17)20/h1-4,7-8H,5-6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPIDICVYKRIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CSC=C3)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate](/img/structure/B2575547.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575549.png)

![Benzyl [(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B2575553.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2575554.png)

![N'-(2-methoxyethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)thiourea](/img/structure/B2575557.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2575560.png)

![(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2575566.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-(trifluoromethyl)pyrazole](/img/structure/B2575571.png)